Product packaging for N-(4-benzoylphenyl)ethanesulfonamide(Cat. No.:)

N-(4-benzoylphenyl)ethanesulfonamide

Cat. No.: B310169
M. Wt: 289.4 g/mol
InChI Key: DXHUNNXHPABYPU-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Chemistry Research

Sulfonamides, compounds containing the -SO₂NR₂ functional group, have a rich history in medicinal chemistry, dating back to the discovery of the antibacterial properties of prontosil. The versatility of the sulfonamide group allows for the synthesis of a wide array of derivatives with varied physicochemical and biological properties. The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the case of N-(4-benzoylphenyl)ethanesulfonamide, the synthesis would likely involve the reaction of ethanesulfonyl chloride with 4-aminobenzophenone. 4-Aminobenzophenone is a commercially available starting material used in the preparation of various derivatives, including triazoles and benzothiazoles.

The sulfonamide moiety is a key feature in numerous approved drugs, demonstrating a broad spectrum of pharmacological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory effects. The incorporation of different substituents on the sulfonamide nitrogen and the aromatic ring can significantly modulate the compound's activity and selectivity.

Significance in Contemporary Chemical Biology Investigations

The significance of this compound in contemporary chemical biology lies in the potential biological activities conferred by its constituent parts. The benzophenone (B1666685) scaffold is present in various biologically active molecules and is known to interact with a range of biological targets. Derivatives of benzoylphenyl compounds have been investigated for their potential as antihyperlipidemic and 20-HETE synthase inhibitors.

Furthermore, the broader class of sulfonamide derivatives has been extensively studied for various biological effects. For instance, different benzenesulfonamide (B165840) derivatives have been shown to exhibit biological activity on cardiovascular parameters. researchgate.net The exploration of novel sulfonamide-containing compounds remains an active area of research, with studies focusing on their potential as antimicrobial and antibiofilm agents. mdpi.com The design and synthesis of new sulfonamide derivatives are often guided by structure-activity relationship (SAR) studies to optimize their therapeutic potential.

While specific research on the biological profile of this compound is not extensively documented, its chemical structure suggests that it could be a valuable scaffold for the development of new probes for chemical biology and as a lead compound in drug discovery programs. The combination of the ethanesulfonamide (B75362) and the 4-benzoylphenyl moieties offers opportunities for further chemical modification to explore a range of biological targets. The investigation of such compounds contributes to the broader understanding of the chemical space of bioactive sulfonamides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO3S B310169 N-(4-benzoylphenyl)ethanesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)ethanesulfonamide

InChI

InChI=1S/C15H15NO3S/c1-2-20(18,19)16-14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11,16H,2H2,1H3

InChI Key

DXHUNNXHPABYPU-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of N 4 Benzoylphenyl Ethanesulfonamide and Its Derivatives

Strategies for the Construction of the N-(4-benzoylphenyl)ethanesulfonamide Scaffold

The assembly of the this compound core can be approached in two primary ways: formation of the sulfonamide bond as a key step or the elaboration of the benzoylphenyl moiety on a pre-existing sulfonamide.

Approaches Involving Sulfonamide Bond Formation

A direct and common method for the synthesis of this compound involves the reaction of 4-aminobenzophenone with ethanesulfonyl chloride. This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction solvent is often an inert organic solvent like dichloromethane or tetrahydrofuran.

General Reaction Scheme:

Sulfonamide bond formation

Figure 1: General scheme for the formation of this compound via sulfonamide bond formation.

This method is widely applicable for the synthesis of various N-aryl sulfonamides. The reaction conditions can be optimized to achieve high yields, and the starting materials, 4-aminobenzophenone and ethanesulfonyl chloride, are commercially available. A similar approach has been successfully used in the synthesis of related sulfonamide derivatives, such as N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, where 2-amino-5-bromoacetophenone was reacted with 4-methylbenzenesulfonyl chloride in pyridine wikipedia.org.

Reactant 1Reactant 2BaseSolventProductYield
4-AminobenzophenoneEthanesulfonyl chloridePyridineDichloromethaneThis compoundHigh
2-Amino-5-bromoacetophenone4-Methylbenzenesulfonyl chloridePyridine-N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide85% wikipedia.org

Approaches Involving Benzoylphenyl Moiety Elaboration

An alternative strategy involves the construction of the benzoylphenyl moiety on a pre-formed ethanesulfonamide (B75362) scaffold. This can be achieved through classical carbon-carbon bond-forming reactions such as the Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation:

In this approach, N-phenylethanesulfonamide can be acylated with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The ethanesulfonamido group is an ortho-, para-director, leading to the formation of the desired 4-benzoylphenyl product along with the ortho-isomer. The reaction conditions, including the choice of solvent and temperature, can be optimized to favor the formation of the para-substituted product.

General Reaction Scheme:

Friedel-Crafts acylation

Figure 2: General scheme for the Friedel-Crafts acylation to form the benzoylphenyl moiety.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methods, such as the Suzuki-Miyaura coupling, offer a versatile route to the benzoylphenyl moiety. For instance, a suitably functionalized N-(halophenyl)ethanesulfonamide can be coupled with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. This strategy allows for the introduction of a wide range of substituents on the benzoyl ring. A notable example is the synthesis of N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives, where an N-sulfonylation was followed by a Suzuki-Miyaura cross-coupling with a styrylboronic acid wikipedia.org.

Starting MaterialCoupling PartnerCatalystBaseProduct
N-(4-bromophenyl)ethanesulfonamidePhenylboronic acidPd(PPh₃)₄Na₂CO₃This compound
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide4-Methoxyphenylvinylboronic acidPd(dppf)Cl₂K₃PO₄5-(4-Methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone wikipedia.org

Derivatization and Analog Design Strategies for this compound

The this compound scaffold serves as a versatile template for the design and synthesis of a wide array of analogs with tailored biological activities. Derivatization strategies typically focus on modifications at three key positions: the ethanesulfonamide moiety, the benzoylphenyl core, and the introduction of linkers or bridging moieties.

Modifications at the Ethanesulfonamide Moiety

The ethyl group of the ethanesulfonamide moiety can be replaced with other alkyl or aryl groups to probe the impact of steric and electronic properties on biological activity. This can be achieved by using different sulfonyl chlorides (e.g., methanesulfonyl chloride, propanesulfonyl chloride, benzenesulfonyl chloride) in the initial sulfonamide bond formation step.

AmineSulfonyl ChlorideResulting Moiety
4-AminobenzophenoneMethanesulfonyl chlorideN-(4-benzoylphenyl)methanesulfonamide
4-AminobenzophenonePropanesulfonyl chlorideN-(4-benzoylphenyl)propanesulfonamide
4-AminobenzophenoneBenzenesulfonyl chlorideN-(4-benzoylphenyl)benzenesulfonamide

Substitutions on the Benzoylphenyl Core

The two phenyl rings of the benzoylphenyl core offer numerous sites for the introduction of a wide variety of substituents to modulate the compound's physicochemical properties and target interactions. Electron-donating and electron-withdrawing groups, as well as lipophilic and hydrophilic moieties, can be incorporated.

These substitutions can be introduced either on the starting materials (e.g., using a substituted 4-aminobenzophenone or a substituted benzoyl chloride) or through post-synthetic modification of the this compound scaffold. For example, electrophilic aromatic substitution reactions such as nitration or halogenation can be performed on the parent compound, followed by further functional group transformations.

A prime example of this strategy is the synthesis of N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives, where a bromine atom on the phenyl ring was replaced with a styryl group via a Suzuki-Miyaura coupling, leading to analogs with enhanced biological activity wikipedia.org.

Parent ScaffoldModification ReactionReagentResulting Derivative
N-(4-benzoyl-3-bromophenyl)ethanesulfonamideSuzuki CouplingPhenylboronic acidN-(4-benzoyl-3-phenylphenyl)ethanesulfonamide
This compoundNitrationHNO₃/H₂SO₄N-(4-benzoyl-3-nitrophenyl)ethanesulfonamide
This compoundHalogenationBr₂/FeBr₃N-(4-benzoyl-3-bromophenyl)ethanesulfonamide

Introduction of Linkers and Bridging Moieties

To explore larger chemical space and to potentially interact with multiple binding sites on a biological target, linkers and bridging moieties can be incorporated into the this compound structure. These linkers can be of varying lengths and compositions, including alkyl chains, ether linkages, or more complex heterocyclic systems.

Advanced Synthetic Techniques in this compound Synthesis

The synthesis of this compound and its derivatives has been significantly advanced through the development of sophisticated synthetic methodologies. These techniques offer improved efficiency, selectivity, and functional group tolerance compared to traditional methods. This section details the application of transition metal-catalyzed coupling reactions, multi-component reaction approaches, and the use of novel reagents in the construction of this important chemical scaffold.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The construction of this compound relies on the formation of a diaryl ketone and an N-aryl sulfonamide, both of which can be efficiently assembled using transition metal catalysts such as palladium, copper, and rhodium.

Palladium-Catalyzed Synthesis of the Diaryl Ketone Moiety:

The benzoylphenyl core of the target molecule is a diaryl ketone, and its synthesis has been effectively achieved through palladium-catalyzed carbonylative cross-coupling reactions. One notable approach involves the palladium-catalyzed carbonylative Suzuki-Miyaura reaction between aryl thianthrenium salts and arylboronic acids. nih.govacs.orgacs.org This method allows for the direct conversion of arenes into aryl thianthrenium salts via C-H bond functionalization, which then participate in the carbonylative coupling to produce a wide range of diaryl ketones under mild conditions. nih.govacs.orgacs.org

Another innovative palladium-catalyzed method utilizes the transfer of a difluorocarbene as a carbonyl surrogate for the synthesis of diaryl ketones from iodoarenes and arylboronic acids. rsc.org This carbonylative Suzuki-Miyaura reaction offers a pragmatic and efficient route to various diaryl ketones with high yields. rsc.org

Table 1: Examples of Palladium-Catalyzed Diaryl Ketone Synthesis
Arylating AgentCoupling PartnerCatalyst/LigandCarbonyl SourceYield (%)Reference
Aryl Thianthrenium SaltArylboronic AcidPd(OAc)₂/dppfCO gasGood to Excellent nih.govacs.orgacs.org
IodoareneArylboronic AcidPd(OAc)₂/L7BrCF₂CO₂EtUp to 97% rsc.org

Copper-Catalyzed N-Arylation for Sulfonamide Formation:

The formation of the N-aryl sulfonamide linkage is a critical step in the synthesis of this compound. Copper-catalyzed Chan-Lam coupling has emerged as a powerful and versatile method for this transformation. This reaction typically involves the coupling of a sulfonamide with an arylboronic acid in the presence of a copper catalyst. rsc.orgorganic-chemistry.orgacs.org A mild and efficient protocol for the synthesis of N-arylsulfonamides utilizes CuCl as a catalyst at room temperature in an open flask, obviating the need for a base, ligand, or other additives. organic-chemistry.orgacs.org This method demonstrates broad applicability with various sulfonyl azides and boronic acids. organic-chemistry.orgacs.org

Heterogeneous copper catalysts have also been developed for the Chan-Lam coupling of sulfonyl azides with arylboronic acids. For instance, an L-proline-functionalized MCM-41-immobilized copper(I) complex has been shown to be a highly efficient and recyclable catalyst for this reaction, affording N-arylsulfonamides in excellent yields. rsc.org

Table 2: Examples of Copper-Catalyzed N-Arylation of Sulfonamides
Sulfonamide SourceArylating AgentCatalystConditionsYield (%)Reference
Sulfonyl AzideArylboronic AcidCuCl (10 mol%)MeOH, rt, 2 hUp to 97% organic-chemistry.orgacs.org
Sulfonyl AzideArylboronic AcidMCM-41-L-proline-CuClMeOH, rt, airExcellent rsc.org

Rhodium-Catalyzed C-H Arylation:

Rhodium-catalyzed C-H activation and arylation present another advanced strategy for the formation of C-C bonds. While direct application to the synthesis of the benzoylphenyl moiety is less common, rhodium catalysts are effective for the arylation of various arenes and heterocycles. researchgate.netnih.govacs.org This methodology, characterized by its high efficiency and stereoselectivity, could potentially be adapted for the synthesis of this compound derivatives by functionalizing a pre-formed sulfonamide-containing arene. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. While a specific MCR for the direct synthesis of this compound has not been extensively reported, the principles of MCRs can be applied to construct key fragments or analogs of the target molecule.

Ugi and Passerini Reactions:

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are powerful isocyanide-based MCRs that lead to the formation of α-acylamino amides and α-acyloxy amides, respectively. rsc.orgwikipedia.orgorganicreactions.orgresearchgate.netresearchgate.netbohrium.comslideshare.netnih.govnih.gov These reactions have been utilized for the synthesis of pseudopeptides connected to sulfonamides. rsc.orgresearchgate.net For instance, a tandem N-sulfonylation/Ugi four-component reaction strategy allows for the efficient one-pot synthesis of complex molecules bearing a sulfonamide scaffold. rsc.orgresearchgate.net

A plausible, though not yet reported, MCR approach to a precursor of this compound could involve a Passerini reaction. For example, the reaction of 4-formylbenzoic acid, an isocyanide, and ethanesulfonamide (as the acidic component) could potentially yield an adduct that, after further transformations, leads to the desired product.

Table 3: Potential Multi-Component Reaction Strategies
Reaction TypeReactantsPotential ProductReference
Tandem N-sulfonylation/Ugi-4CRSulfonyl chloride, Glycine, Benzylamine, Benzaldehyde, IsocyanidePseudopeptide connected to a sulfonamide rsc.orgresearchgate.net
Hypothetical Passerini Reaction4-Formylbenzoic acid, Isocyanide, Ethanesulfonamideα-acyloxy amide precursor wikipedia.orgorganicreactions.orgresearchgate.netbohrium.comslideshare.net

Novel Reagent Applications in Synthesis

The development of novel reagents has played a crucial role in advancing the synthesis of complex molecules like this compound. These reagents can offer improved reactivity, selectivity, or milder reaction conditions.

Sulfinylamine Reagents for Sulfonamide Synthesis:

A significant innovation in sulfonamide synthesis is the use of novel sulfinylamine reagents. For example, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) has been developed for the direct synthesis of primary sulfonamides from organometallic reagents such as Grignard and organolithium reagents. acs.orgnih.govorganic-chemistry.org This one-step process provides convenient access to a broad range of medicinally relevant primary sulfonamides in good to excellent yields. acs.orgnih.gov Another stable sulfinylamine reagent, N-sulfinyltritylamine (TrNSO), has been utilized as a linchpin in a one-pot, three-component synthesis of sulfonimidamides from organometallic reagents and amines. nih.gov

Aryl Thianthrenium Salts as Arylating Agents:

As mentioned in the context of palladium catalysis, the use of aryl thianthrenium salts as coupling partners in carbonylative reactions represents a novel approach. nih.govacs.orgacs.org These reagents are readily prepared from arenes via C-H functionalization and serve as effective electrophiles in the synthesis of diaryl ketones. nih.govacs.orgacs.org

Specialized Chlorinating Agents:

The conversion of sulfonic acids to sulfonyl chlorides is a common step in sulfonamide synthesis. Novel and milder reagents have been developed to effect this transformation under neutral conditions. For instance, triphenylphosphine dichloride has been reported as a suitable chlorinating agent for sodium sulfonate salts, generating the neutral triphenylphosphine oxide as a by-product. ucl.ac.uk

Table 4: Novel Reagents in the Synthesis of this compound and its Precursors
ReagentApplicationAdvantageReference
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)Direct synthesis of primary sulfonamidesOne-step, convenient access from organometallics acs.orgnih.govorganic-chemistry.org
Aryl Thianthrenium SaltsArylating agent in carbonylative couplingPrepared from arenes via C-H activation nih.govacs.orgacs.org
Triphenylphosphine dichlorideChlorination of sodium sulfonate saltsMild, neutral conditions ucl.ac.uk

Structure Activity Relationship Sar Studies of N 4 Benzoylphenyl Ethanesulfonamide Analogs

Ligand-Target Interaction Analysis

Understanding how a ligand interacts with its biological target is crucial for designing more potent and selective molecules. This analysis typically involves a combination of experimental and computational methods.

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the N-(4-benzoylphenyl)ethanesulfonamide scaffold, key pharmacophoric features would likely include:

The Benzophenone (B1666685) Moiety: The two phenyl rings and the carbonyl group can engage in various non-covalent interactions, such as pi-pi stacking, hydrophobic interactions, and hydrogen bonding (with the carbonyl oxygen acting as a hydrogen bond acceptor). The relative orientation of the phenyl rings is also a critical determinant of binding affinity.

The Sulfonamide Linker: The -SO2NH- group is a key structural feature in many biologically active compounds. The nitrogen atom can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. The tetrahedral geometry of the sulfur atom also imparts a specific three-dimensional orientation to the connected groups.

General SAR studies on related sulfonamides often highlight the importance of the sulfonamide group for interacting with biological targets. nih.gov

Influence of Stereochemistry on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of a drug, as stereoisomers can exhibit different potencies, efficacies, and metabolic profiles. mdpi.com For this compound, chirality could be introduced at several positions, for instance, by substitution on the ethyl group or by creating atropisomerism if rotation around the phenyl-carbonyl or phenyl-nitrogen bonds is restricted.

A hypothetical study would involve the synthesis and biological evaluation of individual enantiomers or diastereomers. Differences in activity between stereoisomers would strongly suggest that the compound interacts with its target in a specific three-dimensional manner, and that one isomer has a more favorable orientation for binding. However, no specific studies on the stereochemistry of this compound analogs are currently available in the public literature.

Role of Substituent Electronic and Steric Properties

The electronic and steric properties of substituents on the aromatic rings can significantly modulate the biological activity of this compound analogs.

Steric Effects: The size and shape of substituents (steric bulk) are critical for ensuring a complementary fit within the binding pocket of a biological target. Bulky substituents in unfavorable positions can lead to steric clashes and a loss of activity, while in other cases, they might be necessary to occupy a specific hydrophobic pocket and enhance potency.

Without specific biological data for a series of this compound analogs, a detailed discussion of these effects remains theoretical.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.com A predictive QSAR model can be a valuable tool for designing new, more potent analogs and for prioritizing compounds for synthesis and testing.

Development of Predictive Models for Biological Potency

The development of a QSAR model for this compound analogs would involve the following steps:

Data Set: A dataset of structurally related this compound analogs with their corresponding biological potencies (e.g., IC50 or Ki values) is required. This is a critical prerequisite that is currently lacking in the public domain for this specific compound class.

Molecular Descriptors: For each compound in the dataset, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., logP), and topological indices.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

A hypothetical QSAR model for this series might look like:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...

Where the descriptors could represent properties like the Hammett constant of a substituent on a phenyl ring or the molecular weight.

Validation and Statistical Significance of QSAR Models

A crucial step in QSAR modeling is the validation of the developed model to ensure its predictive power and statistical robustness. nih.gov Key validation metrics include:

Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the internal consistency and stability of the model. A high cross-validated correlation coefficient (q²) is indicative of a robust model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. A high predictive correlation coefficient (R²_pred) for the external set demonstrates the model's ability to generalize to new chemical entities.

Statistical Significance: Parameters such as the correlation coefficient (R²), the standard error of the estimate (SEE), and the F-statistic are used to assess the statistical significance of the regression equation.

Without a dataset of active this compound analogs, the development and validation of a QSAR model are not feasible.

Research on the Computational Analysis of this compound and its Analogs Remains Limited

Despite a thorough search of scientific literature and patent databases for information regarding the structure-activity relationship (SAR) of this compound and its analogs, there is a notable lack of specific research focused on the molecular modeling and computational chemistry of this particular compound. While computational methods such as molecular docking, molecular dynamics simulations, and pharmacophore modeling are widely used in drug discovery to elucidate the SAR of various compounds, including other sulfonamide derivatives, their direct application to this compound has not been extensively reported in publicly available research.

Computational techniques are instrumental in modern drug design, offering insights into how molecules interact with biological targets at a molecular level. These methods are routinely employed to predict the binding affinity and conformational stability of small molecules within the active sites of proteins, thereby guiding the synthesis of more potent and selective analogs.

For many sulfonamide-containing compounds, molecular modeling has been pivotal. For instance, studies on various sulfonamide derivatives have utilized molecular docking to predict their binding modes with targets like the SARS-CoV-2 main protease and tubulin. nih.govnih.gov In these studies, researchers have been able to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of the compounds. nih.gov

Furthermore, molecular dynamics simulations have been employed to assess the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. nih.gov Pharmacophore modeling, another powerful computational tool, helps in identifying the essential three-dimensional arrangement of chemical features required for biological activity. This information is then used to screen large virtual libraries of compounds to identify new potential drug candidates.

However, the application of these specific computational methodologies to this compound is not detailed in the existing body of scientific literature. While general principles of medicinal chemistry and computational drug design would certainly apply to this compound, the specific data and detailed research findings necessary to construct a comprehensive analysis of its SAR through molecular modeling are not currently available. The absence of such studies prevents a detailed discussion on the molecular docking simulations with its biological targets, conformational analysis through molecular dynamics, or the development of pharmacophore models for virtual screening of its analogs.

Further research is required to explore the computational profile of this compound and its derivatives to understand their potential therapeutic applications and to guide the design of new, more effective molecules. Without such dedicated studies, a detailed exposition on the structure-activity relationships of this specific compound, as elucidated by computational methods, cannot be provided at this time.

Mechanistic Investigations of N 4 Benzoylphenyl Ethanesulfonamide and Its Biological Activities

Enzyme Inhibition Mechanisms

Analysis of Enzyme Active Site Interactions

No studies detailing the specific interactions between N-(4-benzoylphenyl)ethanesulfonamide and the active sites of any enzymes have been identified.

Kinetics of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive, mixed-type)

There is no available data on the kinetic profile of enzyme inhibition by this compound.

Irreversible vs. Reversible Enzyme Inactivation Studies

No research has been found that investigates whether this compound acts as a reversible or irreversible enzyme inhibitor.

Receptor Modulation Mechanisms

Agonist, Antagonist, and Inverse Agonist Receptor Interactions

Information regarding the potential agonist, antagonist, or inverse agonist activities of this compound at any receptor is not present in the available literature.

Allosteric Modulation of Receptor Function

There are no studies indicating that this compound functions as an allosteric modulator of any receptor.

Signaling Pathway Perturbations Induced by Receptor Modulation

There is no information available in the scientific literature regarding the specific receptors with which this compound may interact. Consequently, any downstream signaling pathway perturbations resulting from such modulation are unknown.

Cellular Pathway Modulation

Impact on Intracellular Signaling Cascades

No studies have been identified that investigate the effects of this compound on intracellular signaling cascades.

Modulation of Specific Metabolic Pathways

The influence of this compound on any specific metabolic pathways has not been documented in published research.

Regulation of Gene Expression and Protein Synthesis

There is no available data concerning the regulatory effects of this compound on gene expression or protein synthesis.

Should research on this compound be published in the future, this article can be revisited and updated with the relevant findings.

Preclinical Evaluation Methodologies for N 4 Benzoylphenyl Ethanesulfonamide Analogs

In Vitro Pharmacological Characterization

The initial stages of preclinical evaluation for N-(4-benzoylphenyl)ethanesulfonamide analogs are centered on comprehensive in vitro pharmacological profiling. This serves to elucidate the mechanism of action, potency, and selectivity of the compounds, as well as to provide an early assessment of their pharmacokinetic profile.

Biochemical Assay Development and Optimization

The foundation of in vitro characterization lies in the development of robust and reliable biochemical assays. These assays are designed to directly measure the interaction of the this compound analogs with their intended molecular target. The specific design of the assay is contingent on the nature of the target, which could be an enzyme, receptor, or other protein.

For instance, if the target is a protein kinase, a common assay format is the measurement of enzyme activity through the quantification of a phosphorylated substrate. Methodologies such as time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based assays are frequently employed due to their sensitivity and high-throughput compatibility. Optimization of such an assay would involve determining the optimal concentrations of the enzyme, substrate (like a peptide), and cofactor (such as ATP), as well as defining the ideal buffer conditions and incubation times to ensure a linear reaction rate and a sufficient signal window for detecting inhibition.

Table 1: Illustrative Parameters for a Biochemical Kinase Assay Optimization

ParameterCondition 1Condition 2Condition 3Optimal Condition
Enzyme Concentration 1 nM5 nM10 nM5 nM
Substrate Concentration 50 nM100 nM200 nM100 nM
ATP Concentration 10 µM50 µM100 µM50 µM
Incubation Time 30 min60 min90 min60 min
Signal-to-Background 5121012

Cellular Assay Systems for Target Engagement and Phenotypic Responses

Following biochemical validation, it is crucial to assess the activity of this compound analogs in a more physiologically relevant context. Cellular assay systems provide this next level of evaluation, confirming that the compounds can permeate cell membranes, engage their intracellular target, and elicit a functional response.

Target engagement can be quantified using techniques like the cellular thermal shift assay (CETSA) or NanoBRET™ target engagement assays. These methods measure the binding of the compound to its target protein within intact cells. For example, a successful compound would stabilize the target protein, leading to a shift in its melting temperature in a CETSA experiment.

Phenotypic assays, on the other hand, measure the downstream consequences of target engagement. If the target is involved in a specific signaling pathway, a reporter gene assay can be used to measure the transcriptional activity of a downstream effector. For instance, if the pathway culminates in the activation of a transcription factor, a luciferase reporter gene under the control of a responsive promoter can be used to quantify pathway inhibition. Alternatively, high-content imaging can be employed to assess changes in cell morphology, proliferation, or the localization of specific proteins.

Table 2: Example of Cellular Assay Readouts for an this compound Analog

Assay TypeEndpoint MeasuredAnalog X (IC₅₀)Control Compound (IC₅₀)
Target Engagement Thermal Shift (°C)2.52.8
Reporter Gene Assay Luciferase Inhibition0.5 µM0.3 µM
Cell Proliferation Viability (GI₅₀)1.2 µM0.8 µM
Apoptosis Induction Caspase-3/7 Activity2.5 µM1.9 µM

High-Throughput Screening (HTS) Methodologies for Hit Identification

High-throughput screening (HTS) is a key strategy for identifying initial "hit" compounds from large chemical libraries. For the discovery of novel this compound analogs, a robust and miniaturized biochemical or cellular assay is adapted for an automated HTS platform. The primary screen is typically performed at a single concentration to identify compounds that exhibit a predefined level of activity.

The quality and reliability of an HTS campaign are monitored using statistical parameters such as the Z'-factor, which provides a measure of the separation between the positive and negative controls. A Z'-factor above 0.5 is generally considered indicative of a high-quality assay. Hits from the primary screen are then subjected to a confirmation screen and subsequent dose-response analysis to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Table 3: Representative HTS Cascade for this compound Analogs

Screening StageAssay FormatCompound ConcentrationKey MetricThreshold for Progression
Primary Screen 384-well biochemical10 µM% Inhibition>50%
Confirmation Screen 384-well biochemical10 µM% Inhibition>50% (in triplicate)
Dose-Response 1536-well cellular10-point titrationIC₅₀< 10 µM
Orthogonal Assay Target Engagement5 µMSignal ChangeSignificant shift

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound analogs is crucial for predicting their in vivo behavior and identifying potential liabilities. A standard panel of in vitro ADME assays is typically conducted.

These assays include the evaluation of metabolic stability in liver microsomes or hepatocytes to predict the rate of clearance. Permeability is assessed using Caco-2 or PAMPA assays to understand oral absorption potential. Plasma protein binding is measured to determine the fraction of free, pharmacologically active compound. Furthermore, potential for drug-drug interactions is investigated by examining the inhibition of major cytochrome P450 (CYP) enzymes.

Table 4: Illustrative In Vitro ADME Profile for a Lead this compound Analog

ADME ParameterAssay SystemResultInterpretation
Metabolic Stability Human Liver Microsomest₁/₂ = 45 minModerate Clearance
Permeability Caco-2 (A-B)15 x 10⁻⁶ cm/sHigh Permeability
Plasma Protein Binding Human Plasma98%High Binding
CYP3A4 Inhibition Recombinant EnzymeIC₅₀ > 20 µMLow Risk of DDI
Aqueous Solubility PBS pH 7.450 µg/mLModerate Solubility

In Vivo Preclinical Models

Following successful in vitro characterization and optimization, promising this compound analogs are advanced into in vivo preclinical models. These studies are designed to evaluate the efficacy, pharmacokinetics, and tolerability of the compounds in a living organism.

Selection and Characterization of Relevant Animal Models for Disease States

The choice of an appropriate animal model is paramount and depends entirely on the therapeutic indication for which the this compound analogs are being developed. The selected model should recapitulate key aspects of the human disease pathophysiology.

For instance, if the analogs are being developed as anti-cancer agents, xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly used. The efficacy of the compound is then assessed by measuring the inhibition of tumor growth over time. For inflammatory conditions, models such as collagen-induced arthritis in mice or carrageenan-induced paw edema in rats might be employed.

Characterization of the model involves confirming that the molecular target of the this compound analogs is expressed and functional in the animal model. Furthermore, baseline disease progression and relevant biomarkers are established to provide a robust framework for evaluating the therapeutic effect of the test compounds.

Table 5: Examples of Animal Models for Different Therapeutic Areas

Therapeutic AreaAnimal ModelKey Efficacy EndpointRelevant Biomarkers
Oncology HCT116 Colorectal Cancer Xenograft in Nude MiceTumor Volume ReductionKi67, CD31
Inflammation Carrageenan-Induced Paw Edema in RatsReduction in Paw SwellingProstaglandin E₂ Levels
Neurodegeneration Transgenic Mouse Model of Alzheimer's DiseaseImprovement in Cognitive FunctionAβ Plaque Load, p-tau Levels
Infectious Disease Bacterial Infection Model in MiceReduction in Bacterial LoadCytokine Levels

Pharmacodynamic Biomarker Analysis in Preclinical Models

Pharmacodynamic (PD) biomarkers are indispensable tools in preclinical research, offering quantitative measures of a drug's biological effect on its intended target and downstream pathways. For this compound analogs, which are frequently designed as kinase inhibitors, PD biomarker analysis focuses on assessing the modulation of the target kinase's activity and the subsequent cellular responses.

A key aspect of this analysis is the measurement of the phosphorylation status of the target kinase and its direct substrates in both in vitro cell-based assays and in vivo tumor models. For instance, in the evaluation of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, a critical downstream effector, AKT, was assessed. Western blot analysis demonstrated a decrease in the phosphorylation of AKT at a low concentration of the inhibitor, confirming target engagement and pathway modulation. mdpi.com

In the context of benzenesulfonamide (B165840) analogs targeting Tropomyosin receptor kinase A (TrkA), a potential target in glioblastoma, the cytotoxic effects on cancer cells serve as a crucial pharmacodynamic endpoint. nih.gov Studies have shown that specific analogs can induce significant cell death in glioblastoma cells overexpressing TrkA, with minimal impact on non-cancerous cells. nih.gov This differential cytotoxicity is a key indicator of the compound's therapeutic window.

The table below summarizes representative pharmacodynamic data for analogs structurally related to this compound, illustrating the types of endpoints and the nature of the findings in preclinical studies.

Analog Class Target(s) Preclinical Model Pharmacodynamic Endpoint Key Finding Reference
Benzenesulfonamide AnalogsTrkAU87 Glioblastoma CellsCytotoxicity (Cell Viability)Induceda significant cell death in cancerous cells compared to non-tumorous cells. nih.gov
4-methoxy-N-(1-naphthyl)benzenesulfonamide DerivativesTubulin, STAT3A549, MDA-MB-231, HCT-116 Cancer Cell LinesInhibition of Tubulin Polymerization, Inhibition of STAT3 PhosphorylationShowed potent inhibition of both tubulin polymerization and STAT3 phosphorylation. nih.gov
Sulfonamide-Substituted DiphenylpyrimidinesFAKPancreatic Cancer Cell LinesEnzyme Inhibition (IC50), Induction of ApoptosisDisplayed potent FAK inhibition and induced apoptosis in a dose-dependent manner. nih.gov
Sulfonamide Methoxypyridine DerivativesPI3K/mTORHCT-116, MCF-7 Cancer Cell LinesKinase Inhibition (IC50), Inhibition of AKT PhosphorylationDemonstrated strong dual inhibition of PI3K/mTOR and reduced phosphorylation of the downstream effector AKT. mdpi.com

Ex Vivo Analysis of Compound Distribution and Target Modulation in Animal Tissues

Understanding how a drug candidate and its metabolites distribute throughout the body and engage with their target in relevant tissues is a cornerstone of preclinical evaluation. Ex vivo analysis of tissues from treated animals provides a critical link between systemic exposure and local pharmacological activity. This is particularly important for this compound analogs, where achieving sufficient concentration at the tumor site is essential for efficacy.

Methodologies for ex vivo analysis typically involve the collection of tissues (e.g., tumor, liver, brain) at various time points after compound administration. The concentration of the parent compound and its major metabolites in these tissues is then quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). This data helps to establish the tissue distribution profile and assess whether therapeutically relevant concentrations are reached and maintained at the site of action.

Beyond compound concentration, ex vivo analysis also allows for the direct assessment of target modulation within the tissue environment. This can be achieved through techniques such as:

Western Blotting or Immunohistochemistry (IHC): To measure the phosphorylation status of the target kinase and downstream signaling proteins in tissue lysates or sections.

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of specific proteins or biomarkers in tissue homogenates.

Autoradiography: Using a radiolabeled version of the compound to visualize its distribution within tissue slices.

A study on benzenesulfonamide perforin (B1180081) inhibitors highlighted the importance of establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship. nih.gov In this research, the efficacy of the inhibitors in an in vivo model of allogeneic bone marrow preservation was correlated with the plasma concentrations of the compound. nih.gov The strongest correlation was found between the in vivo inhibition of perforin and the duration that total plasma concentrations remained above a certain threshold, which corresponded to unbound concentrations significantly higher than the in vitro IC90. nih.gov This demonstrates the power of linking systemic exposure to target engagement and ultimate efficacy.

The following table illustrates the types of data that can be generated from ex vivo tissue analysis for compounds analogous to this compound.

Analysis Type Methodology Tissue(s) of Interest Parameter Measured Purpose
Compound DistributionLC-MS/MSTumor, Plasma, Liver, BrainConcentration of parent compound and metabolitesTo determine tissue penetration and accumulation at the target site.
Target EngagementWestern Blot, IHC, ELISATumor, SpleenPhosphorylation status of target kinase, levels of downstream effectorsTo confirm that the drug is hitting its intended target in the relevant tissue.
Pharmacokinetic/Pharmacodynamic (PK/PD) ModelingCombination of pharmacokinetic data and pharmacodynamic readoutsPlasma, TumorCorrelation between drug concentration and biological effectTo establish a quantitative relationship between exposure and efficacy, guiding dose selection for further studies.

Reproducibility and Robustness in Preclinical Research of this compound Analogs

The reproducibility and robustness of preclinical data are fundamental to the successful translation of drug candidates into the clinic. High attrition rates of new drugs are often attributed to a lack of rigorous preclinical studies. nih.gov Therefore, meticulous attention to experimental design and statistical analysis is crucial in the evaluation of this compound analogs.

A well-designed experiment minimizes bias and variability, leading to more reliable and interpretable results. Key principles for optimizing the experimental design in the preclinical evaluation of this compound analogs include:

Clear Hypothesis and Objective: Every experiment should be designed to test a specific hypothesis.

Appropriate Controls: The inclusion of both positive and negative controls is essential. For example, in a cell-based assay, a known inhibitor of the target kinase would serve as a positive control, while a vehicle-treated group would be the negative control.

Randomization and Blinding: To prevent systematic bias, animals should be randomly assigned to treatment groups, and where possible, the investigators conducting the experiments and analyzing the data should be blinded to the treatment allocation.

Definition of the Experimental Unit: The experimental unit is the smallest independent unit to which a treatment is applied. In animal studies, this is typically the individual animal.

Power Analysis: To ensure that the study is adequately powered to detect a statistically significant effect if one truly exists, a power analysis should be conducted to determine the appropriate sample size.

The primary and secondary endpoints.

The statistical tests that will be used to analyze the data. The choice of test depends on the nature of the data (e.g., continuous, categorical) and its distribution.

The criteria for statistical significance (e.g., p-value < 0.05).

How potential confounding variables will be handled.

For instance, when comparing the anti-tumor activity of different this compound analogs in a xenograft model, an analysis of variance (ANOVA) followed by post-hoc tests would be appropriate to compare tumor growth between multiple treatment groups. The results should be presented not only with p-values but also with effect sizes and confidence intervals to provide a more complete picture of the findings.

By adhering to these principles of optimized experimental design and rigorous statistical analysis, the preclinical evaluation of this compound analogs can generate high-quality, reproducible data that provides a solid foundation for further development.

Future Directions and Research Perspectives for N 4 Benzoylphenyl Ethanesulfonamide

Exploration of Novel Biological Targets for Therapeutic Intervention

The sulfonamide functional group is a key feature in a wide array of therapeutic agents, and its derivatives are recognized for their potential to treat a variety of diseases, including those affecting the central nervous system (CNS). nih.gov The future for N-(4-benzoylphenyl)ethanesulfonamide likely involves moving beyond its current applications to identify new proteins and biological pathways it can modulate.

A primary area of investigation is its potential as an enzyme inhibitor or a receptor ligand for CNS-related disorders. nih.gov Researchers are actively exploring sulfonamide-based compounds for their activity against various neurological targets. nih.gov The unique structure of this compound, which combines a flexible ethanesulfonamide (B75362) group with a rigid benzoylphenyl scaffold, makes it a candidate for targeting enzymes or receptors within the CNS. For instance, related benzoylphenyl derivatives have been synthesized and evaluated as potent inhibitors of 20-HETE synthase, an enzyme implicated in hypertension and stroke. nih.gov This suggests that this compound and its analogs could be screened against a panel of enzymes, such as kinases, proteases, or metabolic enzymes that are known to be dysregulated in neurological diseases.

Future research will likely involve high-throughput screening of this compound against diverse panels of biological targets to uncover unexpected activities. Identifying novel targets could open up new therapeutic possibilities for conditions that are currently undertreated.

Table 1: Potential Biological Target Classes for this compound

Target ClassRationale for ExplorationPotential Therapeutic Areas
Enzyme Inhibitors The sulfonamide moiety is a well-known pharmacophore for enzyme inhibition.Neurology, Oncology, Infectious Diseases
Receptor Ligands The rigid benzoylphenyl structure can provide specificity for receptor binding pockets.CNS Disorders, Metabolic Diseases
Ion Channel Modulators Arylsulfonamides have shown activity at various ion channels.Epilepsy, Chronic Pain
Protein-Protein Interaction Modulators The compound's structure may allow it to disrupt or stabilize key protein complexes.Cancer, Inflammatory Disorders

Development of Advanced Synthetic Routes for Scalable Production

As the potential applications of this compound expand, the need for efficient and scalable synthetic methods becomes paramount. Current laboratory-scale syntheses may not be suitable for producing the larger quantities required for extensive preclinical and potential clinical studies. Research in this area will focus on developing cost-effective, environmentally friendly, and high-yield manufacturing processes.

Key areas for improvement include:

Catalyst Development: Investigating novel catalysts to improve the efficiency of the sulfonamide bond formation, which is the key step in the synthesis.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry could offer better control over reaction conditions, improve safety, and increase throughput.

Green Chemistry Principles: The development of synthetic routes that use less hazardous solvents, reduce waste, and are more atom-economical will be a significant focus. For example, exploring one-pot reactions where multiple synthetic steps are carried out in the same reaction vessel can streamline the process.

A comparative analysis of potential synthetic strategies highlights the trade-offs that researchers and manufacturers must consider.

Table 2: Comparison of Synthetic Approaches for Scalable Production

Synthetic MethodPotential AdvantagesPotential Challenges
Traditional Batch Synthesis Well-established procedures; suitable for initial lab-scale production.Scalability issues; potential for thermal runaway; larger solvent volumes.
Catalytic Approaches Higher efficiency; milder reaction conditions; potential for stereoselectivity.Catalyst cost and stability; removal of catalyst from the final product.
Flow Chemistry Enhanced safety and control; improved yield and purity; easy to scale up.Initial equipment investment; potential for channel clogging.
Biocatalysis High specificity; environmentally friendly conditions; biodegradable catalysts.Enzyme stability; limited substrate scope; cost of enzyme production.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new drug candidates. nih.govmdpi.com For this compound, these computational tools offer a powerful approach to designing derivatives with improved potency, selectivity, and pharmacokinetic properties. youtube.com

Applications in Chemical Probe Development for Biological System Elucidation

The benzoylphenyl group within this compound is a well-known photo-reactive moiety, making the compound an excellent candidate for development as a chemical probe. nih.govnih.gov Chemical probes are powerful tools used to identify and study the function of proteins and other biomolecules within their native cellular environment. nih.gov

Specifically, the benzoylphenyl group can be used for photoaffinity labeling . nih.govnih.gov When exposed to UV light, the benzophenone (B1666685) group forms a highly reactive intermediate that can covalently bind to nearby molecules, such as the binding pocket of a target protein. nih.gov By attaching a reporter tag (like a radioactive isotope or a fluorescent dye) to the this compound probe, researchers can "label" and subsequently identify its direct binding partners within a complex biological sample. nih.govnih.gov

This technique has been successfully used with other benzoylphenyl-containing molecules to identify the binding sites of drugs on their protein targets, including receptors and enzymes. nih.govwustl.edu Developing a suite of chemical probes based on the this compound scaffold could provide invaluable insights into its mechanism of action and help to uncover new biological roles. For example, these probes could be used to:

Confirm direct engagement with a predicted biological target.

Map the binding pocket of a target protein, providing structural information for further drug design. wustl.edu

The development of such probes represents a significant future direction, transforming this compound from a potential therapeutic agent into a sophisticated tool for fundamental biological research. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.